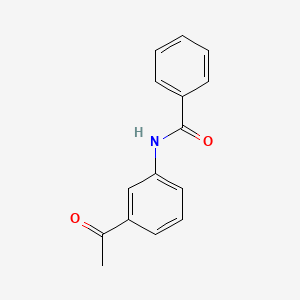

N-(3-acetylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)benzamide: is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Amination Reaction: One common method for synthesizing N-(3-acetylphenyl)benzamide involves the reaction of 3-acetylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Acylation Reaction: Another approach involves the acylation of 3-aminophenylbenzamide with acetic anhydride or acetyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(3-acetylphenyl)benzamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-acetylphenyl)benzamide and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits various biological activities that make it a candidate for drug development.

1.1 Anti-Alzheimer Activity

Research indicates that this compound derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. A study demonstrated varying degrees of AChE inhibition among related compounds:

| Compound | AChE Inhibition (%) at 0.5 mM |

|---|---|

| 3a | 35 |

| 3g | 32 |

| 3f | 20 |

These findings suggest that modifications to the benzamide structure can enhance inhibitory activity against AChE, highlighting the compound's potential in treating neurodegenerative diseases.

1.2 Anti-Fatigue Activity

The anti-fatigue effects of this compound were evaluated using forced swimming tests in mice. The results indicated significant increases in swimming times compared to control groups:

| Treatment Group | Swimming Time (s) |

|---|---|

| Caffeine | 1300 ± 85 |

| Compound 3f | 1280 ± 123 |

| Compound 3g | Longer than control |

These results imply that the compound may enhance endurance and reduce fatigue, warranting further investigation into its mechanisms of action.

Antiviral Applications

This compound derivatives have also shown promise as antiviral agents. A study on N-phenylbenzamide derivatives revealed their effectiveness against Enterovirus 71 (EV71), with some compounds demonstrating low micromolar IC50 values:

| Compound | IC50 (μM) | TC50 (μM) |

|---|---|---|

| 1e | 5.7 ± 0.8 | 620 ± 0.0 |

| 2a | 18 ± 1.2 | - |

The selectivity index (SI) values indicated that these compounds could be developed into effective antiviral drugs, with some showing superior profiles compared to existing treatments .

Cosmetic Formulations

The compound's unique properties make it suitable for cosmetic applications, particularly as an active ingredient in formulations aimed at enhancing skin health. Its role as a stabilizing agent and its potential antioxidant properties can be leveraged in cosmetic products.

3.1 Skin Bioavailability Studies

Research has focused on assessing the bioavailability of this compound in topical formulations. Various methods, such as microdialysis and tape stripping, have been employed to evaluate how effectively the compound penetrates skin layers following application .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Case Study on Neuroprotection : In animal models, compounds similar to this compound demonstrated neuroprotective effects against oxidative stress, suggesting potential utility in neurodegenerative disease management.

- Case Study on Antiviral Activity : A study involving synthesized derivatives showed promising results against multiple strains of EV71, indicating their potential as antiviral agents .

Mecanismo De Acción

The mechanism of action of N-(3-acetylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group and benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

N-(4-acetylphenyl)benzamide: Similar structure but with the acetyl group at the para position.

N-(3-acetylphenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.

N-(3-acetylphenyl)aniline: Similar structure but with an aniline group instead of benzamide.

Uniqueness: N-(3-acetylphenyl)benzamide is unique due to the specific positioning of the acetyl group and the benzamide moiety This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Actividad Biológica

N-(3-acetylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a central benzamide core with an acetyl group positioned at the meta position relative to the benzamide moiety. Its molecular formula is C15H13N1O1, and it has a molecular weight of approximately 225.27 g/mol. The presence of the acetyl group enhances its lipophilicity, facilitating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including dipeptidyl peptidase-IV (DPP-IV), which is crucial for regulating blood sugar levels. Inhibition of DPP-IV can lead to improved glycemic control in diabetes patients .

- NF-κB Pathway Modulation : Research indicates that this compound can inhibit NF-κB activation, a pathway involved in inflammation and cancer progression. By inhibiting this pathway, the compound may induce apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for treating infections .

Biological Activity Overview

Case Studies and Experimental Findings

- DPP-IV Inhibition Study :

- NF-κB Activation Study :

-

Antimicrobial Activity Assessment :

- In vitro tests indicated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMCJZXPENYTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.